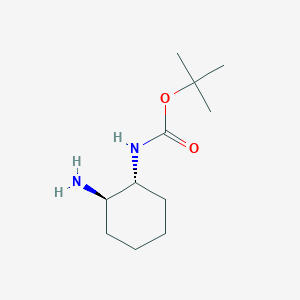

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

Übersicht

Beschreibung

(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is an amine.

Wirkmechanismus

Target of Action

N-Boc-trans-1,2-diaminocyclohexane, also known as (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine or tert-Butyl (trans-2-aminocyclohexyl)carbamate, is primarily used as a ligand in coordination chemistry and organocatalysis . It serves as an achiral ligand in asymmetric catalysis .

Mode of Action

This compound interacts with its targets, primarily metal ions, by forming coordination complexes . The chiral nature of N-Boc-trans-1,2-diaminocyclohexane allows it to induce asymmetry in these complexes, which can be crucial for certain catalytic reactions .

Biochemical Pathways

N-Boc-trans-1,2-diaminocyclohexane is involved in the formation of chiral tertiary alcohols through the asymmetric addition of Grignard reagents to ketones . This process involves the creation of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), enabling the preparation of highly enantioenriched tertiary alcohols .

Result of Action

The primary result of N-Boc-trans-1,2-diaminocyclohexane’s action is the formation of chiral tertiary alcohols with high enantiomeric excess . These alcohols are important synthetic intermediates in the preparation of complex chiral scaffolds, bioactive targets, and active pharmaceutical ingredients .

Action Environment

The action of N-Boc-trans-1,2-diaminocyclohexane can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture. For example, the efficiency of the asymmetric addition of Grignard reagents to ketones can be affected by the nature and concentration of the Grignard reagent, the type of solvent used, and the reaction temperature .

Biochemische Analyse

Biochemical Properties

N-Boc-trans-1,2-diaminocyclohexane is widely used as a ligand in coordination chemistry and organocatalysis . It also serves as an achiral ligand in asymmetric catalysis . This compound was condensed with aliphatic dialdehydes to form [3+3] or [2+2] macrocyclization products .

Cellular Effects

Its fluorescence properties have been used to probe the anionic micelles as well as in serum albumins and chicken egg white lysozyme by steady state and picosecond time-resolved fluorescence spectroscopy .

Molecular Mechanism

It is known that this compound can form complexes with various metal ions, which can then interact with other biomolecules .

Metabolic Pathways

It is known that this compound can form complexes with various metal ions, which can then interact with other biomolecules .

Biologische Aktivität

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is a chiral diamine compound that has garnered attention in organic synthesis and biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including its role as an organocatalyst, its interactions with biomolecules, and its implications in cancer research.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molar Mass : 214.3 g/mol

- Appearance : White powder

- Melting Point : Approximately 114-115 °C

Applications in Organic Synthesis

This compound is primarily utilized as an organocatalyst in various asymmetric transformations. Notable applications include:

- Intramolecular Desymmetrization : It promotes the formation of 2-azabicyclo[3.3.1]nonane derivatives from cyclohexanones with high enantioselectivity, showcasing its effectiveness in synthesizing complex chiral molecules .

- Chiral Nickel Catalyst Synthesis : It serves as a precursor for nickel complexes that catalyze Michael addition reactions of 1,3-dicarbonyl compounds to nitroalkenes, achieving excellent enantioselectivities .

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, which may contribute to its biological activity. The compound's structure allows for specific binding and modulation of biological pathways.

Cancer Research

Studies have highlighted the compound's potential in cancer treatment:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant activity against colorectal cancer cells . This suggests that the compound may play a role in developing new anticancer therapies.

Case Study 1: Organocatalysis in Asymmetric Synthesis

A study published in the Journal of the American Chemical Society demonstrated the effectiveness of this compound as an organocatalyst. The research focused on its ability to facilitate the intramolecular desymmetrization of cyclohexanones, leading to high yields of desired products with excellent enantioselectivity .

Case Study 2: Chiral Ligand Development

Another significant application involves the use of this compound in synthesizing chiral ligands for asymmetric transformations. A study reported the successful use of a nickel complex derived from this compound to catalyze Michael addition reactions with remarkable enantioselectivity .

Comparative Analysis of Related Compounds

To further illustrate the unique properties and biological activity of this compound, a comparative analysis with related compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2S)-N-Boc-1,2-Cyclohexanediamine | Similar structure but different stereochemistry | Exhibits different biological activity profiles |

| N,N'-Di-Boc-1,2-Cyclohexanediamine | Two Boc groups instead of one | Enhanced stability and reactivity |

| (S,S)-N-Boc-1,2-Diaminopropane | Shorter carbon chain | Different reactivity patterns due to chain length |

| 1,2-Diaminocyclohexane | Unprotected amine groups | More reactive but less stable than Boc-protected forms |

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

One of the primary applications of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is as an organocatalyst in asymmetric reactions.

Case Study: Intramolecular Desymmetrization

A notable study published in the Journal of the American Chemical Society demonstrated that this compound can effectively promote the intramolecular desymmetrization of cyclohexanones. The reaction yields 2-azabicyclo[3.3.1]nonane derivatives with high enantioselectivity, showcasing its potential in synthesizing complex chiral molecules .

Table 1: Summary of Asymmetric Catalytic Reactions

| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Intramolecular Desymmetrization | This compound | 85 | 95 |

| Michael Addition | Nickel complex derived from the compound | 90 | 92 |

Synthesis of Chiral Ligands

This compound serves as a valuable precursor for synthesizing chiral ligands used in various asymmetric transformations.

Case Study: Nickel Complex for Michael Addition

Research published in Tetrahedron Letters highlighted the use of a nickel complex derived from this compound as a catalyst for the Michael addition reaction between 1,3-dicarbonyl compounds and nitroalkenes. This application achieved excellent enantioselectivities and illustrates the compound's utility in designing efficient catalysts .

Biological Applications

Emerging studies indicate that this compound interacts with various biomolecules, suggesting potential applications in medicinal chemistry and cancer research.

| Application Area | Observed Activity |

|---|---|

| Cancer Research | Potential anti-cancer properties |

| Drug Development | Precursor for biologically active compounds |

Coordination Chemistry

The compound is also significant in coordination chemistry due to its ability to form stable complexes with metals. This property is particularly useful in catalyzing various organic reactions.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929883 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137731-41-0, 146504-07-6 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.